N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group attached to the oxazole ring, which is further connected to a prop-2-enamide group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of 5-phenyl-1,2-oxazole-3-carbaldehyde: This can be achieved by reacting phenylhydrazine with ethyl chloroformate under acidic conditions.
Conversion to the corresponding oxazolylmethylamine: The aldehyde group is then converted to an amine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.
Introduction of the prop-2-enamide group: The final step involves the reaction of the oxazolylmethylamine with acryloyl chloride to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted oxazoles or amides with various substituents.
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the oxazole ring contribute to its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-phenyl-1,2-oxazole-3-carbaldehyde
(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-dichlorobenzoate
1,4-Bis(5-phenyloxazol-2-yl)benzene
Uniqueness: N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to other oxazole derivatives
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-13(16)14-9-11-8-12(17-15-11)10-6-4-3-5-7-10/h2-8H,1,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPDYVZZQBCMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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